5-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a sulfonamide group, and a hydroxyethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10).
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with chlorosulfonic acid, followed by the addition of an amine to form the sulfonamide.
Attachment of the Hydroxyethoxy Substituent: The hydroxyethoxy group is introduced through an etherification reaction, where the thiophene sulfonamide is reacted with an appropriate hydroxyethoxy compound under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The chlorine atom in the compound can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting sulfonamide-sensitive enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic electronic materials, such as conductive polymers or organic semiconductors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide depends on its specific application:
Biological Targets: In medicinal chemistry, the compound may interact with enzymes or receptors, inhibiting their activity through the formation of stable complexes.
Pathways Involved: The sulfonamide group can mimic the structure of natural substrates, allowing the compound to competitively inhibit enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-(2-hydroxyethoxy)benzyl)-N-(4-(N-(prop-2-yn-1-yl)sulfamoyl)phenethyl)-2-(thiophen-3-yl)acetamide
- (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide
Uniqueness
5-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is unique due to its combination of a thiophene ring, a sulfonamide group, and a hydroxyethoxy substituent. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-chloro-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4S3/c13-11-1-2-12(20-11)21(16,17)14-7-10(18-5-4-15)9-3-6-19-8-9/h1-3,6,8,10,14-15H,4-5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTZBIQQTAYTSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(CNS(=O)(=O)C2=CC=C(S2)Cl)OCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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